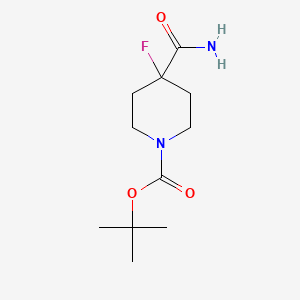

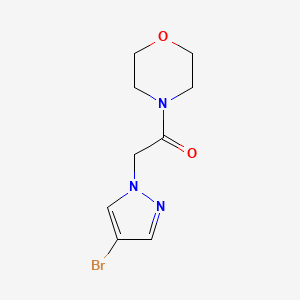

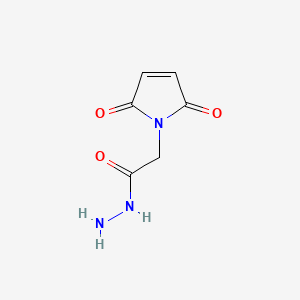

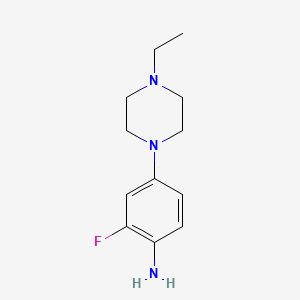

1-(6-Ethoxypyrimidin-4-yl)piperidin-3-ol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

Polyhydroxylated Piperidine Alkaloids Synthesis : A key step in the synthesis of polyhydroxylated piperidine alkaloids involves the intermolecular Michael addition of benzylamine to alpha,beta-unsaturated ester derived from D-glucose. This process is crucial for creating diastereomeric mixtures with specific configurations, leading to the synthesis of various alkaloids and indolizidine alkaloids, highlighting its application in synthetic organic chemistry (Patil, Tilekar, & Dhavale, 2001).

Aminopyrimidine Series as 5-HT1A Agonists : The development of aminopyrimidine derivatives as novel 5-HT(1A) agonists for potential therapeutic applications. This illustrates the compound's role in the development of new drugs targeting the serotonin receptor, contributing to neuropharmacology and mental health treatment strategies (Dounay et al., 2009).

Chemical Synthesis and Modification

Synthesis of New Visnagen and Khellin Derivatives : Demonstrating the compound's utility in the synthesis of furochromone pyrimidine derivatives with anti-inflammatory and analgesic activity. This research underscores its significance in creating new therapeutic agents (Abu‐Hashem & Youssef, 2011).

Regioselective Syntheses of Substituted Pteridines : Highlighting the compound's application in the selective synthesis of pteridines, an important class of compounds with various biological activities, showcasing its role in targeted chemical synthesis (Zav’yalov, Zavozin, & Ezhova, 1981).

Antimicrobial and Antiviral Activities

Antimicrobial and Antiviral Derivatives Synthesis : The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates shows significant anti-proliferative activities against cancer cell lines and potential binding affinity to estrogen receptors. This highlights its applications in developing new chemotherapeutic agents (Parveen et al., 2017).

Discovery of HIV-1 Reverse Transcriptase Inhibitors : Piperidin-4-yl-aminopyrimidine derivatives have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the compound's pivotal role in advancing antiretroviral drug development (Wan et al., 2015).

Propriétés

IUPAC Name |

1-(6-ethoxypyrimidin-4-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-16-11-6-10(12-8-13-11)14-5-3-4-9(15)7-14/h6,8-9,15H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQGCCJDQZMVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671599 | |

| Record name | 1-(6-Ethoxypyrimidin-4-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1065484-30-1 | |

| Record name | 1-(6-Ethoxy-4-pyrimidinyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Ethoxypyrimidin-4-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B1502666.png)